2-Methyl-L-proline

Peptide Conformation cis-trans Isomerization Computational Chemistry

2-Methyl-L-proline (also known as α-methyl-L-proline or (S)-2-methylpyrrolidine-2-carboxylic acid) is a non-proteinogenic α,α-disubstituted amino acid featuring a methyl group at the α-carbon of the pyrrolidine ring. This Cα-tetrasubstitution introduces significant steric bulk, restricting backbone conformational flexibility compared to unsubstituted L-proline.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 16277-06-8
Cat. No. B1144581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-L-proline
CAS16277-06-8
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
InChIInChI=1S/C6H11NO2/c1-6(5(8)9)3-2-4-7-6/h7H,2-4H2,1H3,(H,8,9)/t6-/m0/s1
InChIKeyLWHHAVWYGIBIEU-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-L-proline (CAS 16277-06-8): A Cα-Methylated Proline Analog for Conformationally Constrained Peptide Design


2-Methyl-L-proline (also known as α-methyl-L-proline or (S)-2-methylpyrrolidine-2-carboxylic acid) is a non-proteinogenic α,α-disubstituted amino acid featuring a methyl group at the α-carbon of the pyrrolidine ring [1]. This Cα-tetrasubstitution introduces significant steric bulk, restricting backbone conformational flexibility compared to unsubstituted L-proline [2]. The compound serves as a crucial chiral building block in medicinal chemistry and peptide science, with applications spanning conformationally constrained peptidomimetics, pharmaceutical intermediates (notably for the PARP inhibitor Veliparib), and asymmetric organocatalysis [3].

Why Unsubstituted Proline or Other Proline Analogs Cannot Substitute for 2-Methyl-L-proline


Direct substitution of 2-methyl-L-proline with unsubstituted L-proline, D-proline, or 3-substituted proline analogs is not scientifically valid due to profound differences in conformational bias and peptide bond isomerization equilibria. The Cα-methyl group in 2-methyl-L-proline sterically restricts backbone φ and ψ torsion angles, dramatically altering the cis/trans ratio of the prolyl peptide bond and the preferred ring pucker [1]. These conformational constraints translate into measurable differences in β-turn stabilization, polyproline II (PII) helix propensity, and cis-peptide bond population relative to unsubstituted proline [2]. Consequently, peptides or small molecules designed with 2-methyl-L-proline rely on its specific steric and electronic profile to achieve intended biological activity or structural integrity; replacement with another proline derivative will yield a distinct conformational ensemble and, in most cases, a loss of function.

2-Methyl-L-proline Quantitative Differentiation: Head-to-Head Conformational and Structural Data


Conformational Restriction: Cis Peptide Bond Suppression in 2-Methyl-L-proline vs. Unsubstituted Proline

Replacement of L-proline with 2-methyl-L-proline in the model dipeptide Ac-X-NHMe results in a substantial reduction of the cis peptide bond population. DFT calculations in aqueous solution demonstrate that the cis conformer population decreases by 20.6% for 2-methyl-L-proline relative to unsubstituted L-proline [1]. This shift is attributed to steric clash between the Cα-methyl group and the preceding carbonyl oxygen, favoring the trans amide geometry required for extended polyproline II and β-sheet structures.

Peptide Conformation cis-trans Isomerization Computational Chemistry

Enhanced Polyproline II Helix Stability: 2-Methyl-L-proline in Collagen Model Peptides

Incorporation of 2-methyl-L-proline into collagen model peptides significantly enhances the stability of the polyproline II (PII) conformation. DFT calculations show that substituting a single L-proline with 2-methyl-L-proline in the middle of the collagen single-strand model Ac-(Hyp-Gly-Pro)₂-NMe₂ increases the relative stability of the PII structure by 3.91 kcal·mol⁻¹ [1]. In a polyproline model peptide Ac-(Pro)₅-NMe₂, the same substitution enhances PII stability by 8.11 kcal·mol⁻¹ [1].

Collagen Stability Polyproline II Helix Peptide Design

βI-Turn Induction: 2-Methyl-L-proline Promotes a Specific Turn Conformation Absent in Unsubstituted Proline

In the Ala-X dipeptide context, replacement of L-proline with 2-methyl-L-proline fundamentally alters the conformational landscape. For Ac-Ala-2-MePro-NHMe, the βI-turn conformer is the most populated structure in water, accounting for 25.2% of the ensemble [1]. In stark contrast, the corresponding Ac-Ala-Pro-NHMe dipeptide exhibits a dominant population of open, extended conformers, with no single turn structure reaching comparable population [1]. This demonstrates that 2-methyl-L-proline actively induces a discrete β-turn conformation that is not natively favored by unsubstituted proline.

β-Turn Mimetics Peptide Secondary Structure Peptidomimetics

Pharmaceutical Relevance: 2-Methyl-L-proline as a Critical Intermediate for the PARP Inhibitor Veliparib

2-Methyl-L-proline hydrochloride (derived from the free amino acid) is a key chiral intermediate in the synthesis of Veliparib (ABT-888), an orally bioavailable PARP-1/2 inhibitor currently in Phase III clinical trials for breast cancer and other solid tumors [1]. Veliparib is being evaluated in combination with carboplatin and paclitaxel in the NCT02163694 trial for HER2-negative, BRCA1/2-positive breast cancer [1]. While this application is not a direct comparator-based differentiation of the free amino acid's biophysical properties, it establishes a validated, high-value industrial use case that distinguishes 2-methyl-L-proline from other proline analogs not utilized in this specific clinical pipeline.

Pharmaceutical Intermediate PARP Inhibitor Oncology

2-Methyl-L-proline Application Scenarios: Where the Conformational Data Justify Selection


Design of Conformationally Constrained Peptidomimetics Requiring a Defined βI-Turn

Researchers aiming to mimic a protein β-turn for receptor binding or antibody recognition should prioritize 2-methyl-L-proline over unsubstituted L-proline or D-proline. Computational evidence shows that Ac-Ala-2-MePro-NHMe adopts a βI-turn conformation as the most populated state (25.2%) in aqueous solution, whereas Ac-Ala-Pro-NHMe lacks this defined turn preference [1]. This preorganization can reduce the entropic penalty of binding and improve target affinity. The demonstrated ability of α-methylproline to stabilize reverse-turn conformations in bradykinin analogues further validates this application [2].

Stabilization of Collagen Triple Helices and Polyproline II-Rich Biomaterials

For collagen mimetic peptides, biomaterials requiring robust triple-helical assembly, or any application demanding a stable polyproline II (PII) conformation, 2-methyl-L-proline offers a quantifiable advantage. Substituting a single proline residue with 2-methyl-L-proline enhances PII stability by 3.91 kcal·mol⁻¹ in a collagen model peptide and by 8.11 kcal·mol⁻¹ in a polyproline model [1]. This increased stability stems from both the suppression of the cis peptide bond (20.6% reduction relative to Pro) and the preference for an up-puckered PII ring conformation (10.9% population increase over Pro) [1].

Synthesis of Veliparib (ABT-888) and Related PARP Inhibitor Scaffolds

Industrial and medicinal chemistry teams involved in the synthesis of Veliparib or structurally related PARP-1/2 inhibitors should procure 2-methyl-L-proline (or its hydrochloride salt) as the specified chiral intermediate. The compound is explicitly required for the construction of the Veliparib pharmacophore [1]. Alternative proline derivatives are not suitable substitutes in this validated synthetic route. Procurement of the correct enantiomerically pure (S)-enantiomer is critical for downstream drug substance quality and regulatory compliance.

Asymmetric Organocatalysis Employing Sterically Demanding Proline-Derived Catalysts

Investigators developing proline-based organocatalysts for asymmetric transformations (e.g., aldol, Mannich, or Michael reactions) may select 2-methyl-L-proline to introduce steric bulk at the α-position, thereby modulating catalyst conformation and enantioselectivity. The restricted backbone flexibility and defined ring pucker of 2-methyl-L-proline [1] can alter the steric environment around the catalytic amine, potentially improving stereocontrol relative to unsubstituted proline catalysts. While specific comparative catalytic data are not presented here, the well-documented conformational constraints provide a mechanistic rationale for exploring this building block in catalyst optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-L-proline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.